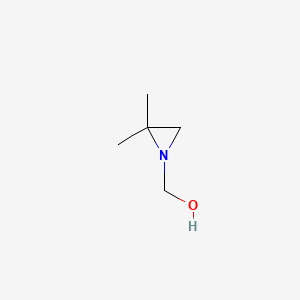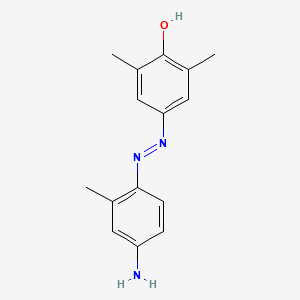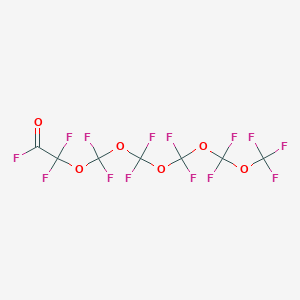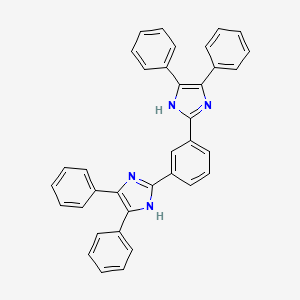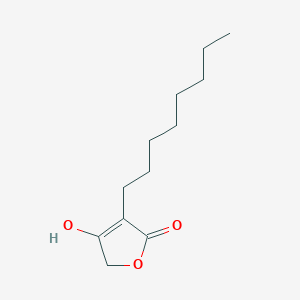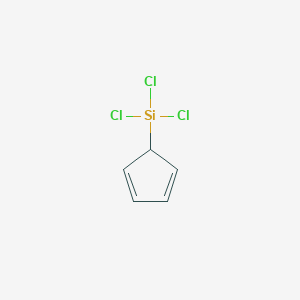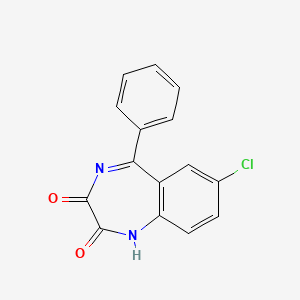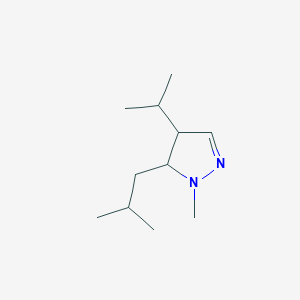
2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structural features, which include methyl, isopropyl, and isobutyl groups attached to the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the preparation of hydrazine derivatives, their reaction with α,β-unsaturated carbonyl compounds, and subsequent purification of the final product through crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.
科学的研究の応用
2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-(2-methylpropyl)-4-propan-2-ylpyrazole
- 3-(2-Methylpropyl)-4-propan-2-ylpyrazole
- 2-Methyl-4-propan-2-ylpyrazole
Uniqueness
2-Methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structural features differentiate it from other pyrazole derivatives, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
14339-25-4 |
|---|---|
分子式 |
C11H22N2 |
分子量 |
182.31 g/mol |
IUPAC名 |
2-methyl-3-(2-methylpropyl)-4-propan-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C11H22N2/c1-8(2)6-11-10(9(3)4)7-12-13(11)5/h7-11H,6H2,1-5H3 |
InChIキー |
FHKJYAJGGMKGLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1C(C=NN1C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


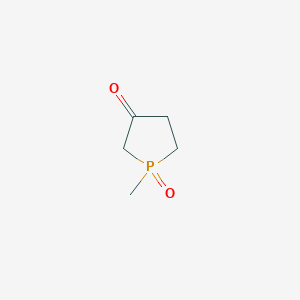
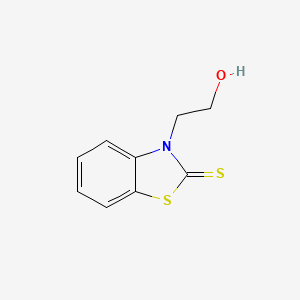
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)

